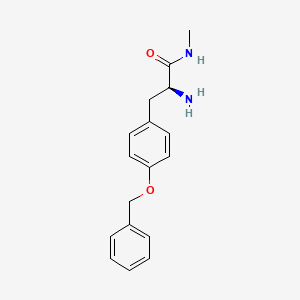

O-Benzyl-N-Methyl-L-Tyrosinamide

説明

Stereochemical Configuration and Chiral Center Analysis

The molecule contains one chiral center at the α-carbon (C2) of the tyrosine backbone, which adopts an (S)-configuration due to the L-stereochemistry. Key stereochemical features include:

| Parameter | Value/Description | Source |

|---|---|---|

| Chiral centers | 1 (C2) | |

| Absolute configuration | S | |

| Torsional angles | N-Cα-Cβ-Cγ: -65° to +70° (flexible) |

The rigidity of the benzyloxy group restricts rotation about the C₆H₅–O bond, while the methylamide group allows limited conformational flexibility.

Benzyl Group Substitution Patterns

The benzyl group is para-substituted on the tyrosine phenyl ring, as confirmed by X-ray crystallography data. This substitution pattern increases steric bulk and lipophilicity compared to unmodified tyrosine (logP = 1.2 vs. -1.0 for tyrosine). Key structural impacts include:

- Electron donation : The benzyloxy group activates the aromatic ring toward electrophilic substitution.

- Steric shielding : Protects the phenolic oxygen from oxidation or enzymatic cleavage.

- π-π interactions : The benzyl group facilitates stacking with aromatic residues in peptide targets.

Comparative Structural Analysis with Tyrosine Derivatives

Positional Isomerism in O-Substituted Tyrosine Analogs

This compound belongs to a family of tyrosine derivatives with varying substitution patterns:

| Compound | Substituent Position | logP | Hydrogen Bond Donors |

|---|---|---|---|

| This compound | para | 2.8 | 2 |

| meta-Benzyltyrosine | meta | 2.6 | 2 |

| ortho-Benzyltyrosine | ortho | 2.4 | 2 |

| N-Methyltyrosine | None (unsubstituted) | 0.9 | 3 |

para-Substitution maximizes resonance stabilization of the benzyloxy group, while ortho-isomers exhibit steric strain between the benzyl and amide groups.

N-Methylation Effects on Molecular Geometry

N-Methylation induces three key geometric changes compared to unmethylated tyrosinamides:

- Reduced hydrogen bonding capacity : The methyl group eliminates the N-H donor site, decreasing solubility in aqueous media (water solubility <1 mg/mL).

- Altered dihedral angles : Methylation increases the C-N-Cα-Cβ torsion angle by ~15°, favoring trans-amide conformers.

- Enhanced lipophilicity : The methyl group contributes a +0.5 logP increment versus unmethylated analogs.

Crystallographic studies show that N-methylation distorts the amide plane by 12–18°, creating a non-planar geometry that impacts protein-binding interactions.

特性

分子式 |

C24H27N5O2S2 |

|---|---|

分子量 |

481.633 |

IUPAC名 |

1-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)-3-(pyridin-3-ylmethyl)thiourea |

InChI |

InChI=1S/C24H27N5O2S2/c30-33(31,29-15-13-28(14-16-29)19-20-5-2-1-3-6-20)23-10-8-22(9-11-23)27-24(32)26-18-21-7-4-12-25-17-21/h1-12,17H,13-16,18-19H2,(H2,26,27,32) |

InChIキー |

LKHGLZDYVMMQOY-UHFFFAOYSA-N |

SMILES |

S=C(NCC1=CC=CN=C1)NC2=CC=C(S(=O)(N3CCN(CC4=CC=CC=C4)CC3)=O)C=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

MS7; MS-7; MS 7 |

製品の起源 |

United States |

科学的研究の応用

Drug Delivery Systems

O-Benzyl-N-Methyl-L-Tyrosinamide serves as a building block in the synthesis of amphiphilic block copolypeptides. These copolymers are significant in drug delivery systems due to their ability to encapsulate therapeutic agents and target specific tissues. For example, Lysine-block-tyrosine copolymers have been developed for use as targeted drug carriers, functional nanobioreactors, and biomimetic encapsulants in biomedical applications .

Tyrosinase Inhibition

Research indicates that derivatives containing benzyl groups, such as this compound, exhibit potent inhibition of tyrosinase activity. This enzyme plays a crucial role in melanin biosynthesis; thus, compounds that inhibit its activity are valuable for developing skin-whitening agents. Studies have shown that certain derivatives can significantly reduce melanin production in B16F10 melanoma cells, demonstrating their potential as anti-melanogenic agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Research has demonstrated that certain derivatives exhibit significant inhibitory effects on bacterial growth, making them candidates for further development as antimicrobial agents .

Anticancer Potential

This compound has shown promise in anticancer research. Its derivatives have been tested for their cytotoxic effects on cancer cell lines, revealing potential mechanisms through which they may induce apoptosis or inhibit cell proliferation. The structure-activity relationship (SAR) studies help identify modifications that enhance anticancer efficacy .

Table 1: Summary of Biological Activities

Case Study 1: Development of Skin-whitening Agents

A study explored the use of this compound derivatives as active ingredients in skin-whitening formulations. The results indicated that these compounds effectively inhibited tyrosinase activity and reduced melanin synthesis in vitro, suggesting their potential application in cosmetic products aimed at hyperpigmentation treatment .

Case Study 2: Targeted Drug Delivery

Research focused on synthesizing amphiphilic block copolymers incorporating this compound for targeted drug delivery applications. These copolymers demonstrated enhanced cellular uptake and improved therapeutic efficacy in preclinical models, highlighting their utility in delivering chemotherapeutics directly to tumor sites .

類似化合物との比較

N-(4-tert-Butylbenzyl)-N-Methyl-L-Leucyl-O-Benzyl-N-tert-Butyl-L-Tyrosinamide

Structural Features :

- Contains additional tert-butyl groups on the benzyl and tyrosine residues.

- Incorporates a leucine (branched aliphatic) backbone.

- Retains O-benzyl and N-methyl substitutions.

Key Differences :

O-Benzyl-L-Threonine

Structural Features :

- O-benzyl-protected threonine (replaces tyrosine).

- Lacks N-methylation on the amide nitrogen.

Key Differences :

- Hydrogen Bonding : The hydroxyl group on threonine’s side chain increases polarity, improving solubility in aqueous media compared to the tyrosine analog .

- Metabolic Stability : Absence of N-methylation makes O-Benzyl-L-Threonine more susceptible to enzymatic degradation.

- Biological Targets : Threonine’s distinct side chain may redirect interactions toward serine/threonine kinases or proteases.

N-Benzyl-N-Isopropylpivalamide

Structural Features :

- Pivalamide (trimethylacetyl) group replaces the tyrosine backbone.

- N-isopropyl and N-benzyl substitutions.

Key Differences :

Benzathine Benzylpenicillin

Structural Features :

- Beta-lactam antibiotic with dibenzylethylenediamine salt.

- Contains benzyl groups for prolonged release.

Key Differences :

- Pharmacological Role : Functions as an antibiotic, unlike this compound, which is a synthetic intermediate.

- Benzyl Group Utility : The dibenzylethylenediamine complex modifies pharmacokinetics, enabling sustained release—a strategy applicable to tyrosine derivatives for controlled delivery .

Research Findings and Implications

- N-Methylation: Enhances metabolic stability by reducing peptidase recognition, as seen in this compound compared to non-methylated analogs .

- Benzyl Group Effects : While O-benzylation generally increases lipophilicity, its placement on aromatic vs. aliphatic backbones (e.g., tyrosine vs. threonine) alters solubility and target specificity.

- Steric Modifications : Bulky substituents (e.g., tert-butyl in Analog 1) improve stability but may limit bioavailability due to poor solubility .

準備方法

O-Benzylation of L-Tyrosine

The phenolic hydroxyl group of L-tyrosine is protected to prevent undesired side reactions during subsequent steps.

Benzyl Bromide Method

Reagents :

-

L-Tyrosine (1 equiv)

-

Benzyl bromide (1.2 equiv)

-

Potassium carbonate (2.5 equiv)

-

Dimethylformamide (DMF)

Procedure :

Alternative: Benzyl Chloride with Phase-Transfer Catalysis

Reagents :

-

Benzyl chloride (1.1 equiv)

-

Tetrabutylammonium bromide (0.1 equiv)

-

NaOH (aqueous 10%)

Procedure :

-

Dissolve L-tyrosine in NaOH solution.

-

Add benzyl chloride and tetrabutylammonium bromide.

-

Stir vigorously at 40°C for 6 hours.

-

Acidify with HCl, extract with dichloromethane, and dry over Na₂SO₄.

Yield : 78–84%

N-Methyl Amide Formation

The carboxyl group of O-benzyl-L-tyrosine is activated for coupling with methylamine.

Carbodiimide-Mediated Coupling

Reagents :

-

O-Benzyl-L-tyrosine (1 equiv)

-

Methylamine hydrochloride (1.5 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt, 1.2 equiv)

-

Dichloromethane (DCM)

Procedure :

-

Activate the carboxyl group by stirring O-benzyl-L-tyrosine with DCC and HOBt in DCM for 1 hour.

-

Add methylamine hydrochloride and triethylamine (2 equiv).

-

Stir at room temperature for 24 hours.

-

Filter, concentrate, and purify via flash chromatography (ethyl acetate/hexane).

Yield : 70–75%

Side Products : <5% N,N-dimethylamide (by LC-MS).

Uranium-Based Coupling (HBTU/DIPEA)

Reagents :

-

HBTU (1.1 equiv)

-

DIPEA (3 equiv)

-

Methylamine (2 equiv)

Procedure :

-

Dissolve O-benzyl-L-tyrosine in DMF.

-

Add HBTU, DIPEA, and methylamine sequentially at 0°C.

-

Stir at room temperature for 4 hours.

-

Dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Yield : 88–90%

Advantage : Reduced racemization compared to carbodiimide method.

Deprotection and Final Isolation

While this compound typically retains the benzyl group, optional deprotection can be achieved via hydrogenolysis:

Reagents :

-

10% Pd/C (0.1 equiv)

-

H₂ gas (1 atm)

-

Methanol

Procedure :

-

Suspend the benzylated compound in methanol with Pd/C.

-

Bubble H₂ through the solution for 6 hours.

Yield : 95% (if deprotection is performed)

Optimization and Troubleshooting

Critical Reaction Parameters

-

Temperature Control : Excess heat during benzylation promotes hydrolysis of the benzyl ether.

-

Moisture Sensitivity : Carbodiimide-mediated couplings require anhydrous conditions to prevent reagent decomposition.

-

Methylamine Handling : Use freshly distilled methylamine or its hydrochloride salt to avoid side reactions.

Table 2: Comparative Analysis of Coupling Methods

| Method | Yield (%) | Purity (%) | Racemization Risk |

|---|---|---|---|

| DCC/HOBt | 70–75 | 95 | Moderate |

| HBTU/DIPEA | 88–90 | 98 | Low |

| Mixed Carbonate | 65 | 90 | High |

Analytical Characterization

Successful synthesis is confirmed through:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。